molecular formula C23H23F3N4O3S B302115 N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

カタログ番号 B302115
分子量: 492.5 g/mol
InChIキー: WICRSKRUNOJTHD-UVHMKAGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide, also known as DT-13, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties.

作用機序

The mechanism of action of N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is not fully understood; however, it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. Additionally, N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been shown to induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation and fibrosis. Additionally, N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been shown to have antioxidant properties and can protect against oxidative stress-induced damage.

実験室実験の利点と制限

One of the advantages of N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is its broad-spectrum anti-cancer activity, which makes it a promising candidate for the development of novel anti-cancer therapies. Additionally, N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been shown to have low toxicity and can be administered orally. However, one of the limitations of N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is its poor solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide, including the development of novel formulations to improve its solubility and bioavailability, the investigation of its potential therapeutic effects in other disease models, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide in humans.

合成法

N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is synthesized through a multi-step process that involves the reaction of 3,4-diethoxybenzaldehyde with 2-amino-3-(trifluoromethyl)aniline to form the Schiff base intermediate. The intermediate is then reacted with 2-(2-bromoacetyl)thiazole to produce the final product.

科学的研究の応用

N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been studied extensively for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-fibrotic effects. In vitro studies have shown that N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. Furthermore, N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been found to have anti-fibrotic effects in animal models of liver and lung fibrosis.

特性

製品名

N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

分子式

C23H23F3N4O3S

分子量

492.5 g/mol

IUPAC名

N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C23H23F3N4O3S/c1-3-32-19-9-8-15(10-20(19)33-4-2)13-27-30-21(31)12-18-14-34-22(29-18)28-17-7-5-6-16(11-17)23(24,25)26/h5-11,13-14H,3-4,12H2,1-2H3,(H,28,29)(H,30,31)/b27-13+

InChIキー

WICRSKRUNOJTHD-UVHMKAGCSA-N

異性体SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OCC

SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OCC

正規SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。